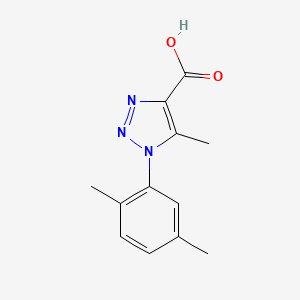

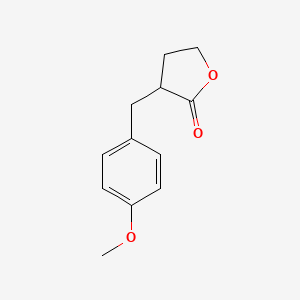

![molecular formula C13H14N2O3 B5109716 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid](/img/structure/B5109716.png)

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid, also known as Kynurenine, is a metabolite of the amino acid tryptophan. It is an important molecule in the pathway of the tryptophan metabolism, which is involved in the immune system, the central nervous system, and the regulation of mood. Kynurenine is synthesized by the enzyme indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) in the liver.

Mechanism of Action

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid exerts its effects through several mechanisms. It can activate the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of genes involved in the immune system and the central nervous system. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid can also activate the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that is important for learning and memory. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid can also inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.

Biochemical and Physiological Effects:

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid has a wide range of biochemical and physiological effects. It has been shown to have both immunosuppressive and immunostimulatory effects. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of T-cell proliferation, differentiation, and survival. It has also been shown to have a role in the regulation of inflammation and oxidative stress.

In the central nervous system, 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of mood and behavior. It has been shown to have both neuroprotective and neurotoxic effects. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of glutamate neurotransmission, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is a useful tool for studying the tryptophan metabolism pathway. It can be used to study the effects of IDO and TDO on the regulation of the immune system and the central nervous system. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid can also be used to study the effects of AhR, NMDA, and MAO on the regulation of gene expression and neurotransmission.

One limitation of using 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid in lab experiments is that it is unstable and can be easily oxidized. This can lead to the formation of other metabolites, which can interfere with the results of the experiment. Another limitation is that 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid can have both neuroprotective and neurotoxic effects, depending on the concentration and the context of the experiment.

Future Directions

There are several future directions for the study of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid. One direction is to study the role of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid in the regulation of the gut microbiome. It has been shown that the gut microbiome can influence the tryptophan metabolism pathway, and 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid may play a role in this process.

Another direction is to study the role of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid in the regulation of the circadian rhythm. It has been shown that 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid can regulate the expression of genes involved in the circadian rhythm, and this may have implications for the regulation of mood and behavior.

Finally, there is a need to develop more stable analogs of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid that can be used in lab experiments. This would allow for more accurate and reliable results, and would facilitate the study of the tryptophan metabolism pathway and its role in the immune system and the central nervous system.

Synthesis Methods

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is synthesized by the enzymatic conversion of tryptophan. The two enzymes that catalyze this reaction are IDO and TDO. IDO is expressed in many cell types, including dendritic cells, macrophages, and some tumor cells. TDO is expressed mainly in the liver. The conversion of tryptophan to 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid involves the cleavage of the indole ring by the enzyme, which results in the formation of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid.

Scientific Research Applications

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid has been extensively studied for its role in the immune system and the central nervous system. It has been shown to have both immunosuppressive and immunostimulatory effects. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of T-cell proliferation, differentiation, and survival. It has also been shown to have a role in the regulation of inflammation and oxidative stress.

In the central nervous system, 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of mood and behavior. It has been shown to have both neuroprotective and neurotoxic effects. 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid is involved in the regulation of glutamate neurotransmission, which is important for learning and memory.

properties

IUPAC Name |

4-[(2-hydroxy-1H-indol-3-yl)methylideneamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(17)6-3-7-14-8-10-9-4-1-2-5-11(9)15-13(10)18/h1-2,4-5,8,15,18H,3,6-7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNDCXHWNAEZFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C=NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

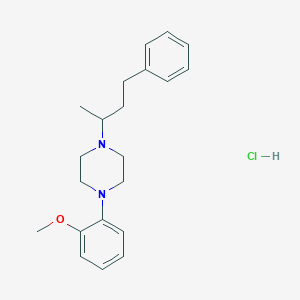

![1-tert-butyl-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109643.png)

![3-(4-methyl-5-{[2-(2-methylphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B5109644.png)

![3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5109663.png)

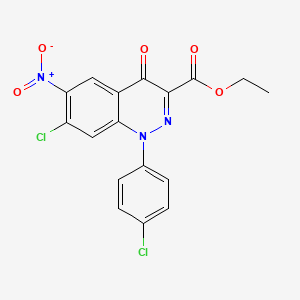

![ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109671.png)

![4'-(4-methoxy-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5109681.png)

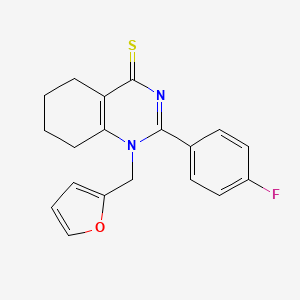

![7-(3-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5109705.png)

![6-amino-2-propyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B5109709.png)

![4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5109719.png)

![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5109721.png)